
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane is a unique organometallic compound that features both selenium and tin atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane typically involves the reaction of tetramethyltin with selenium compounds under controlled conditions. One common method involves the use of a selenium source, such as selenium dioxide, in the presence of a suitable solvent and catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The selenium and tin atoms can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides or stannanes.
科学的研究の応用
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials, including semiconductors and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium and tin atoms play a crucial role in these interactions, facilitating electron transfer and other biochemical processes. The compound’s ability to form stable complexes with various biomolecules is key to its mechanism of action.
類似化合物との比較
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: This compound shares a similar tetramethyl structure but contains silicon instead of tin and selenium.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: Another compound with a tetramethyl structure, but with different functional groups and applications.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane is unique due to the presence of both selenium and tin atoms, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
特性
CAS番号 |
918904-69-5 |
|---|---|
分子式 |
C8H20Se2Sn2 |
分子量 |
511.6 g/mol |
IUPAC名 |
3,3,7,7-tetramethyl-1,5,3,7-diselenadistannocane |
InChI |
InChI=1S/2C2H4Se.4CH3.2Sn/c2*1-3-2;;;;;;/h2*1-2H2;4*1H3;; |
InChIキー |
GEKJQHGMHFTZMT-UHFFFAOYSA-N |
正規SMILES |
C[Sn]1(C[Se]C[Sn](C[Se]C1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


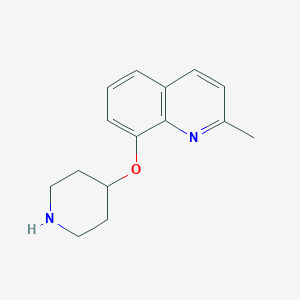
![Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane](/img/structure/B15174300.png)
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)
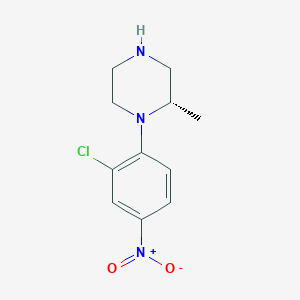
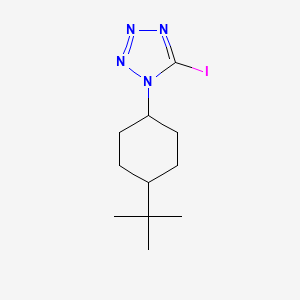

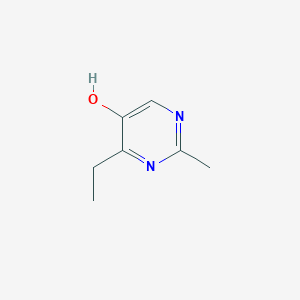
![S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine](/img/structure/B15174335.png)
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
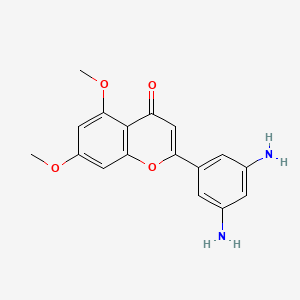
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)


